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N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide

Catalog No.
S3034192
CAS No.
1172098-52-0
M.F
C18H16BrN3O2
M. Wt
386.249
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-...

CAS Number

1172098-52-0

Product Name

N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide

IUPAC Name

N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide

Molecular Formula

C18H16BrN3O2

Molecular Weight

386.249

InChI

InChI=1S/C18H16BrN3O2/c1-11-6-7-13(8-12(11)2)9-16(23)20-18-22-21-17(24-18)14-4-3-5-15(19)10-14/h3-8,10H,9H2,1-2H3,(H,20,22,23)

InChI Key

NVMCJXYTVIKWKQ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)Br)C

solubility

not available

Biological Activities in Aquatic Life

Specific Scientific Field: Aquatic Biology

Application Summary: A study investigated the effects of a newly synthesized pyrazoline derivative, which is structurally similar to the compound , on rainbow trout alevins .

Methods of Application: The compound was administered to the alevins, and various behavioral parameters and biochemical markers were monitored .

Results: The study found that the compound had significant effects on the behavior and biochemistry of the alevins .

Anti-Salmonella Typhi Activity

Specific Scientific Field: Microbiology

Application Summary: A study synthesized new 2-amino-1,3,4-oxadiazole derivatives and screened them for activity against Salmonella typhi .

Methods of Application: The compounds were synthesized and then tested for their antibacterial activity against Salmonella typhi .

Results: Several of the synthesized compounds showed significant activity against Salmonella typhi .

Neurotoxic Potentials in Aquatic Life

Specific Scientific Field: Neurobiology

Application Summary: A study investigated the neurotoxic potentials of a newly synthesized pyrazoline derivative, which is structurally similar to the compound , on the acetylcholinesterase (AchE) activity and malondialdehyde (MDA) level in the brain of alevins .

Methods of Application: The compound was administered to the alevins, and the AchE activity and MDA level in the brain of alevins were monitored .

Results: The study found that the compound had significant effects on the AchE activity and MDA level in the brain of alevins .

Antioxidant Activity

Specific Scientific Field: Biochemistry

Application Summary: A study investigated the antioxidant activity of a newly synthesized pyrazoline derivative, which is structurally similar to the compound .

Methods of Application: The compound was administered to the alevins, and the malondialdehyde (MDA) level in the brain of alevins were monitored .

Results: The study found that the compound had significant effects on the MDA level in the brain of alevins .

Anticonvulsant Activities

Specific Scientific Field: Pharmacology

Application Summary: A study synthesized new 2-amino-1,3,4-oxadiazole derivatives and screened them for anticonvulsant activities .

Methods of Application: The compounds were synthesized and then tested for their anticonvulsant activities .

Results: Several of the synthesized compounds showed significant anticonvulsant activities .

N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide is a chemical compound characterized by its complex structure, which includes a 1,3,4-oxadiazole moiety. This compound has the molecular formula C18H16BrN3O2C_{18}H_{16}BrN_{3}O_{2} and a molecular weight of approximately 386.2 g/mol. The presence of the bromophenyl group and the dimethylphenyl group contributes to its unique properties and potential biological activities .

The reactivity of N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide can be attributed to the functional groups present in its structure. The oxadiazole ring is known for its ability to undergo nucleophilic substitution reactions due to the electron-withdrawing nature of the nitrogen atoms. Additionally, the acetamide group can participate in acylation and condensation reactions, making this compound versatile in synthetic organic chemistry.

This compound has shown promise in various biological assays. Preliminary studies suggest that it may possess antimicrobial and anticancer activities. The oxadiazole derivatives are often investigated for their potential to inhibit specific enzymes or act as modulators of biological pathways. The presence of the bromine atom may enhance its bioactivity by influencing the electronic properties of the molecule.

The synthesis of N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide typically involves several steps:

  • Formation of the Oxadiazole Ring: The initial step generally involves the reaction of appropriate hydrazones with carboxylic acid derivatives to form the oxadiazole nucleus.
  • Bromination: The introduction of the bromine atom at the 3-position of the phenyl group can be achieved through electrophilic aromatic substitution.
  • Acetamide Formation: Finally, acetamide is introduced via acylation with acetic anhydride or acetyl chloride.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.

N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug discovery for treating infections or cancer.
  • Agricultural Chemicals: Its antimicrobial properties could be explored for use in agricultural formulations.
  • Material Science: Compounds containing oxadiazole rings are often studied for their electronic properties and could find applications in organic electronics .

Studies on the interactions of N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide with biological targets are crucial for understanding its mechanism of action. Research indicates that this compound may interact with specific enzymes or receptors involved in disease processes. In vitro studies have shown varying degrees of inhibition against certain bacterial strains and cancer cell lines, indicating its potential as a therapeutic agent .

Several compounds share structural similarities with N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
4-bromo-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamideC15H9Br2N3O2C_{15}H_{9}Br_{2}N_{3}O_{2}Contains two bromine atoms; different phenyl substitution .
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylacetamideC17H18N3O2C_{17}H_{18}N_{3}O_{2}Methoxy group instead of bromine; different acetamide structure .
1-(2-chloro-4-dimethylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanolC20H27N3O2C_{20}H_{27}N_{3}O_{2}Contains a piperazine ring; different biological activity profile .

The uniqueness of N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide lies in its specific combination of substituents that may enhance its pharmacological properties compared to similar compounds.

XLogP3

3.9

Dates

Last modified: 08-17-2023

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